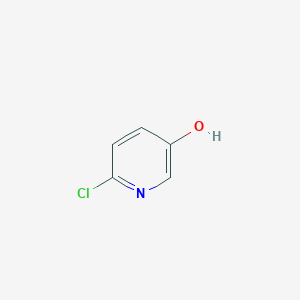

2-Chloro-5-hydroxypyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCOOWROABTXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356120 | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-96-4 | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-hydroxypyridine chemical properties and structure

An In-depth Technical Guide to 2-Chloro-5-hydroxypyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic and structural features, arising from the interplay between the chlorine atom, the hydroxyl group, and the pyridine (B92270) ring, make it a versatile substrate for various chemical transformations.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and handling of this compound, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical Properties

This compound is a white to light yellow crystalline solid.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO | [3] |

| Molecular Weight | 129.54 g/mol | [3] |

| CAS Number | 41288-96-4 | [3] |

| Melting Point | 155 °C | [4][5] |

| Boiling Point | 351.9 °C | |

| Flash Point | 166.6 °C | |

| Purity | ≥96.0% (GC), ≥98% (HPLC) | [2][6] |

| Appearance | White to cream to brown crystals or powder | [2][6] |

Chemical Structure and Tautomerism

The formal IUPAC name for this compound is 6-chloropyridin-3-ol.[3] The structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a hydroxyl group at the 5-position.

An important structural consideration for hydroxypyridines is the potential for lactam-lactim tautomerism.[7] this compound can exist in equilibrium with its corresponding pyridone tautomer. However, for 5- and 6-substituted 2-hydroxypyridines, the hydroxypyridine (lactim) form is predominantly favored in the gas phase.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 41288-96-4 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloro-5-hydroxypyridine (CAS: 41288-96-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxypyridine, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, also known as 6-chloro-3-pyridinol, is a crystalline solid that serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its key physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 41288-96-4 | [1][2] |

| Molecular Formula | C₅H₄ClNO | [1][2] |

| Molecular Weight | 129.54 g/mol | [1][2] |

| Appearance | White to light yellow or pale brown crystalline powder | [2][3] |

| Melting Point | 151-161 °C (decomposes) | [2] |

| Boiling Point | 264.3 °C to 351.9 °C at 760 mmHg | [1][3] |

| Solubility | Slightly soluble in water. | [3][4] |

| pKa | 8.73 | [3] |

| Density | 1.381 g/cm³ | [3] |

| Flash Point | 113.6 °C to 166.6 °C | [1][3] |

| Storage Conditions | Store at 0-8 °C or 10-25°C in a cool, dark, and dry place. | [1][5] |

| Synonyms | 6-Chloro-3-pyridinol, 2-Chloro-5-pyridinol | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 2-Amino-5-bromopyridine (B118841)

This multi-step synthesis involves diazotization, conversion to a boronic acid intermediate, and subsequent hydrolysis.[1]

Experimental Protocol:

Step 1: Preparation of 5-bromo-2-chloropyridine (B1630664)

-

In a suitable reaction vessel, dissolve 100.0 g (0.578 mol) of 2-amino-5-bromopyridine in 600 ml of concentrated hydrochloric acid.

-

Cool the solution to -4°C with constant stirring.

-

Slowly add a solution of 51.8 g (0.751 mol) of sodium nitrite (B80452) in 100 ml of water over a period of at least 50 minutes, ensuring the temperature is maintained below 8°C.

-

Allow the resulting slurry to warm to 15°C and then pour it into 1800 ml of ice water.

-

Collect the precipitate by filtration and wash it with water.

-

Dissolve the product in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 5-bromo-2-chloropyridine as a white crystalline solid.

Step 2: Preparation of this compound

-

Dissolve 48.2 g (0.250 mol) of 5-bromo-2-chloropyridine in 500 ml of dry ether in a flask under a nitrogen atmosphere.

-

Cool the solution to -76°C.

-

Add 107.2 ml (0.268 mol) of 2.5 M n-butyllithium in hexane (B92381) dropwise, maintaining the temperature below -71°C.

-

Stir the slurry for an additional 30 minutes.

-

Add 29.3 ml (0.268 mol) of trimethyl borate, keeping the temperature below -100°C.

-

Allow the mixture to warm to 0°C, then re-cool to -75°C.

-

Add a solution of 54.4 ml of 32% acetic acid in acetic acid dropwise over 15 minutes.

-

Allow the yellow slurry to warm to room temperature.

-

Add 150 ml of water and 150 ml of ether and separate the layers.

-

Wash the organic layer with a saturated sodium bisulfite solution.

-

Concentrate the organic layer under vacuum.

-

Dissolve the crude product in 150 ml of 2N NaOH and extract the alkaline layer with ether.

-

Acidify the aqueous layer with 41.4 g (0.300 mol) of NaHSO₄·H₂O to precipitate the product.

-

Extract the product into ether, dry the organic layer with magnesium sulfate, and remove the solvent under vacuum to obtain this compound.[1]

Caption: Synthesis of this compound from 2-Amino-5-bromopyridine.

Synthesis via Hydrolysis of 2-Chloro-5-acetoxypyridine

This method involves the hydrolysis of an acetate (B1210297) precursor to yield the final product.[2]

Experimental Protocol:

-

Dissolve 21.66 g (126 mmol) of 2-Chloro-5-acetoxypyridine in 300 mL of methanol (B129727) in a round-bottom flask.

-

Add 8.70 g (63 mmol) of potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction by thin-layer chromatography until completion.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with diethyl ether and water.

-

Neutralize the aqueous layer to pH 7 by adding 1N aqueous HCl.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase twice with diethyl ether.

-

Combine the organic extracts, dry over magnesium sulfate, and concentrate in vacuo to yield this compound as a solid.[2]

Caption: Synthesis of this compound via hydrolysis.

Spectral Data

The structural characterization of this compound is supported by the following spectral data.

| Data Type | Key Features | Reference(s) |

| ¹H NMR | (CD₃OD, 300 MHz) δ 7.20-7.28 (m, 2H), 7.88 (m, 1H) | [2] |

| Mass Spectrum | (CI/NH₃) m/z: 130, 132 (M+H)⁺; 147, 149 (M+NH₄)⁺ | [2] |

| ¹³C NMR | Predicted spectral data is available in various chemical databases. Experimental data can be obtained upon request from suppliers. | |

| IR Spectrum | Characteristic peaks are expected for O-H, C-O, C=C, C-N, and C-Cl bonds. The spectrum of the related compound 2-hydroxypyridine (B17775) shows a broad O-H stretch and characteristic aromatic ring vibrations. |

Chemical Reactivity and Experimental Protocols

This compound's reactivity is characterized by the presence of the chloro, hydroxyl, and pyridine (B92270) ring functionalities, making it a versatile building block for various chemical transformations.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the chloro substituent, facilitates nucleophilic aromatic substitution reactions.

Experimental Protocol (General Procedure for Amination):

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add an anhydrous solvent such as DMF or DMSO to achieve a substrate concentration of 0.1-0.5 M.

-

Stir the reaction mixture at a temperature between 80 °C and 120 °C.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction allows for the formation of C-C bonds, typically at the chloro-substituted position.

Experimental Protocol (General Procedure):

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as potassium phosphate (B84403) (2.0 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving a palladium source (e.g., palladium(II) acetate, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in an anhydrous solvent like 1,4-dioxane.

-

Add the anhydrous solvent and degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for Suzuki-Miyaura Coupling.

Biological Activities and Signaling Pathways

This compound has been identified as a modulator of several important biological targets, making it a compound of interest in drug discovery.

Acetylcholine (B1216132) Receptor Binding

This compound binds to the acetylcholine receptor, a key protein in neurotransmission. This interaction is likely responsible for some of its observed pharmacological effects. The binding typically occurs at the interface between subunits of the receptor, involving interactions with a conserved aromatic box of amino acid residues.

Caption: Interaction with the Acetylcholine Receptor.

Protein Kinase C Alpha (PKCα) Inhibition

This compound has been shown to inhibit the activity of Protein Kinase C alpha (PKCα), an enzyme involved in various cellular signaling pathways, including cell growth and proliferation. The inhibition is often competitive with ATP, meaning the compound binds to the ATP-binding site of the kinase.

Caption: Inhibition of the PKCα signaling pathway.

NMDA Receptor Antagonism

This compound also acts as an antagonist of the NMDA receptor, which is involved in excitatory synaptic transmission. By blocking this receptor, it can inhibit the release of glutamate (B1630785) from nerve terminals, which may contribute to its antinociceptive (pain-relieving) properties.

Caption: Antagonism of the NMDA receptor.

Applications in Research and Development

The unique chemical structure and biological activities of this compound make it a valuable tool in several areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[5] Its ability to modulate key receptors and enzymes makes it a scaffold of interest for drug design and structure-activity relationship (SAR) studies.[6]

-

Agrochemicals: This compound is utilized in the formulation of pesticides and other crop protection products.[5]

-

Biochemical Research: Researchers use this compound to study enzyme kinetics, receptor binding, and metabolic pathways, contributing to a deeper understanding of biological processes.[5]

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for research and development purposes and should be used in conjunction with established laboratory safety practices and a thorough review of the cited literature.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

Synthesis of 2-Chloro-5-hydroxypyridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established methodologies for the synthesis of 2-chloro-5-hydroxypyridine, a crucial intermediate in the development of novel pharmaceuticals and other fine chemicals. Given the challenges associated with the direct chlorination of 5-hydroxypyridine, this document focuses on validated multi-step synthetic routes, providing comprehensive experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale production.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its substituted pyridine (B92270) structure allows for diverse functionalization, making it a valuable precursor for a range of complex molecules. The direct selective chlorination of 5-hydroxypyridine at the C2 position is challenging due to the electronic properties of the pyridine ring. Therefore, indirect, multi-step syntheses are the preferred methods for obtaining this compound with high purity and yield. This guide outlines two such effective synthetic pathways.

Synthetic Pathways

Two primary, well-documented routes for the synthesis of this compound are presented below.

Route 1: From 2-Amino-5-bromopyridine (B118841)

This pathway involves a two-step process starting with the diazotization of 2-amino-5-bromopyridine to yield 5-bromo-2-chloropyridine (B1630664), followed by a lithium-halogen exchange, boronation, and subsequent oxidative workup to afford the final product.

Caption: Synthetic pathway for this compound starting from 2-amino-5-bromopyridine.

Route 2: From 2-Chloro-5-acetoxypyridine

This route focuses on the high-yield deprotection of an acetylated precursor. While the synthesis of 2-chloro-5-acetoxypyridine can be achieved through various means, this section details the highly efficient final hydrolysis step.

Caption: High-yield deacetylation of 2-chloro-5-acetoxypyridine to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the described synthetic pathways.

Table 1: Quantitative Data for Route 1 - Synthesis from 2-Amino-5-bromopyridine

| Step | Starting Material | Reagents | Solvent | Product | Yield (%) |

| 1 | 2-Amino-5-bromopyridine | Sodium nitrite (B80452), Concentrated HCl | Water, Dichloromethane | 5-Bromo-2-chloropyridine | 47.6 |

| 2 | 5-Bromo-2-chloropyridine | n-Butyllithium, Trimethyl borate, Acetic acid | Dry Ether | This compound | 86 |

Table 2: Quantitative Data for Route 2 - Deacetylation

| Step | Starting Material | Reagent | Solvent | Product | Yield (%) |

| 1 | 2-Chloro-5-acetoxypyridine | Potassium carbonate | Methanol | This compound | 96 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 5-Bromo-2-chloropyridine from 2-Amino-5-bromopyridine[1]

-

Reaction Setup: A solution of 100.0 g (0.578 mol) of 2-amino-5-bromopyridine in 600 mL of concentrated hydrochloric acid is prepared in a suitable reaction vessel and cooled to -4°C.

-

Diazotization: A solution of 51.8 g (0.751 mol) of sodium nitrite dissolved in 100 mL of water is added slowly to the stirred reaction mixture. The addition rate is controlled to maintain the internal temperature below 8°C, which should take approximately 50 minutes.

-

Work-up: The resulting slurry is allowed to warm to 15°C and then poured into 1800 mL of ice water. The precipitate is collected by filtration and washed with water.

-

Extraction and Purification: The crude product is dissolved in dichloromethane, washed with water, and dried over sodium sulfate. The solvent is removed under vacuum to yield 53.0 g (47.6%) of 5-bromo-2-chloropyridine as a white crystalline solid.

Protocol 2: Synthesis of this compound from 5-Bromo-2-chloropyridine[1]

-

Reaction Setup: A solution of 48.2 g (0.250 mol) of 5-bromo-2-chloropyridine in 500 mL of dry ether is placed in a flask under a nitrogen atmosphere and cooled to -76°C.

-

Lithium-Halogen Exchange: A solution of 2.5 M n-butyllithium in hexane (B92381) (107.2 mL, 0.268 mol) is added dropwise, maintaining the temperature below -71°C. The mixture is stirred for an additional 30 minutes.

-

Borylation: Trimethyl borate (29.3 mL, 0.268 mol) is added while keeping the temperature below -100°C. The mixture is then warmed to 0°C and subsequently re-cooled to -75°C.

-

Oxidative Work-up: A solution of 54.4 mL of 32% acetic acid in acetic acid is added dropwise over 15 minutes. The slurry is allowed to warm to room temperature.

-

Extraction and Purification: To the reaction mixture, 150 mL of water and 150 mL of ether are added. The layers are separated, and the organic layer is washed with a saturated sodium bisulfite solution. The organic layer is concentrated, and the crude product is dissolved in 150 mL of 2N NaOH. The alkaline layer is extracted with ether, and the aqueous layer is then acidified with 41.4 g (0.300 mol) of NaHSO₄·H₂O to precipitate the product. The product is extracted into ether, and the organic layer is dried with magnesium sulfate. The solvent is removed under vacuum to yield 23.6 g (86%) of this compound as a cream-colored product.

Protocol 3: Synthesis of this compound from 2-Chloro-5-acetoxypyridine[2]

-

Reaction Setup: 2-Chloro-5-acetoxypyridine (21.66 g, 126 mmol) is dissolved in 300 mL of methanol in a round-bottom flask at room temperature.

-

Hydrolysis: Solid potassium carbonate (8.70 g, 63 mmol) is added to the solution. The reaction mixture is stirred at room temperature for approximately 2 hours.

-

Work-up: The reaction mixture is concentrated in vacuo. The residue is diluted with diethyl ether and water. The aqueous layer is neutralized to a pH of 7 by the addition of 1N aqueous HCl.

-

Extraction and Purification: The layers are separated, and the aqueous phase is extracted twice with diethyl ether. The combined organic extracts are washed with a saturated aqueous NaCl solution, dried over MgSO₄, and concentrated in vacuo to give 15.58 g (96%) of this compound as a yellow solid, which can be used without further purification.

Experimental Workflow Visualization

The following diagram illustrates the detailed experimental workflow for the synthesis of this compound from 5-bromo-2-chloropyridine (Protocol 2).

Caption: Detailed experimental workflow for the synthesis of this compound from 5-bromo-2-chloropyridine.

Conclusion

The synthesis of this compound is most effectively achieved through multi-step pathways rather than direct chlorination of 5-hydroxypyridine. The routes detailed in this guide, particularly the synthesis from 2-amino-5-bromopyridine and the deacetylation of 2-chloro-5-acetoxypyridine, offer reliable and high-yielding methods for obtaining this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the efficient and reproducible synthesis of this compound for further research and application.

2-Chloro-5-hydroxypyridine: A Foundational Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Chloro-5-hydroxypyridine is a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique electronic properties and bifunctional nature, featuring both a nucleophilic hydroxyl group and a reactive chloro substituent, make it an ideal starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a foundational intermediate in the development of pharmaceuticals and other high-value chemical entities. The strategic positioning of the chloro and hydroxyl groups on the pyridine (B92270) ring allows for selective functionalization, enabling chemists to forge intricate molecular architectures with high precision.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 41288-96-4[1] |

| Molecular Formula | C₅H₄ClNO[1] |

| Molecular Weight | 129.54 g/mol [1] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 155-159 °C (decomposes)[2][3] |

| Boiling Point | 351.9 °C (predicted)[4] |

| Solubility | Sparingly soluble in water, soluble in many organic solvents. |

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility in starting material selection and scalability. Two prominent methods are detailed below.

Method 1: From 2-Amino-5-bromopyridine (B118841)

This multi-step synthesis involves the diazotization of 2-amino-5-bromopyridine, followed by lithiation, boronic ester formation, and subsequent oxidation.[5]

Caption: Synthesis of this compound from 2-Amino-5-bromopyridine.

Experimental Protocol (from 2-Amino-5-bromopyridine):

Step 1: Preparation of 5-bromo-2-chloropyridine [5] A solution of sodium nitrite (B80452) (51.8 g, 0.751 mol) in 100 mL of water is slowly added to a stirred solution of 2-amino-5-bromopyridine (100.0 g, 0.578 mol) in 600 mL of concentrated hydrochloric acid at -4 °C. The addition is controlled to maintain the temperature below 8 °C. The resulting slurry is warmed to 15 °C and then poured into 1800 mL of ice water. The precipitate is collected by filtration, washed with water, and then dissolved in dichloromethane. The organic layer is washed with water, dried over Na₂SO₄, and concentrated under vacuum to yield 5-bromo-2-chloropyridine as a white crystalline solid (53.0 g, 47.6% yield).[5]

Step 2: Preparation of this compound [5] A solution of 5-bromo-2-chloropyridine (48.2 g, 0.250 mol) in 500 mL of dry ether is cooled to -76 °C under a nitrogen atmosphere. A 2.5 M solution of n-butyllithium in hexane (B92381) (107.2 mL, 0.268 mol) is added dropwise, maintaining the temperature below -71 °C. After stirring for 30 minutes, trimethyl borate (29.3 mL, 0.268 mol) is added while keeping the temperature below -100 °C. The mixture is warmed to 0 °C, then re-cooled to -75 °C. A solution of 32% acetic acid in acetic acid (54.4 mL) is added dropwise over 15 minutes. The reaction is allowed to warm to room temperature. Water (150 mL) and ether (150 mL) are added, and the layers are separated. The organic layer is washed with a saturated sodium bisulfite solution and concentrated. The crude product is dissolved in 150 mL of 2N NaOH, and the aqueous layer is extracted with ether. The aqueous layer is then acidified with NaHSO₄·H₂O (41.4 g, 0.300 mol) to precipitate the product. The product is extracted with ether, dried over magnesium sulfate (B86663), and the solvent is removed to give this compound as a cream-colored solid (23.6 g, 86% yield).[5]

Method 2: From 6-Chloropyridin-3-yl acetate (B1210297)

This method involves the simple hydrolysis of the corresponding acetate ester.[2]

Experimental Protocol (from 6-Chloropyridin-3-yl acetate): [2] To a solution of 6-chloropyridin-3-yl acetate (11.1 g, 64.7 mmol) in methanol, solid potassium carbonate (4.47 g, 32.4 mmol) is added at room temperature. The reaction mixture is stirred for 2 hours. The volatiles are removed under reduced pressure. The residue is diluted with ether and water, and the aqueous phase is neutralized to pH 7 with 1 N aqueous hydrochloric acid. The layers are separated, and the aqueous phase is extracted twice with ether. The combined organic extracts are dried over magnesium sulfate and concentrated to afford this compound as a white solid (8.03 g, 96% yield).[2]

Core Reactivity and Synthetic Utility

This compound serves as a versatile scaffold for the introduction of diverse functionalities. Its utility stems from the differential reactivity of the hydroxyl and chloro groups, allowing for a range of transformations including Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Caption: Key synthetic transformations of this compound.

Williamson Ether Synthesis

The hydroxyl group of this compound can be readily alkylated or arylated via the Williamson ether synthesis to produce a variety of ether derivatives. This reaction is fundamental in the synthesis of many biologically active molecules, including the non-opioid analgesic ABT-594.[6]

Representative Experimental Protocol (Synthesis of 2-Chloro-5-(benzyloxy)pyridine): To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF or acetone, is added a base, typically potassium carbonate (1.5-2.0 equiv). The mixture is stirred at room temperature for a short period before the addition of an alkylating agent, such as benzyl (B1604629) bromide (1.1 equiv). The reaction is then heated (e.g., to 60-80 °C) and monitored by TLC until completion. After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired ether.

| Alkylating Agent | Base | Solvent | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | >90 (expected) |

| Ethyl iodide | NaH | THF | >85 (expected) |

| (R)-N-Boc-2-azetidinemethanol mesylate | KOH | DMF | High (for ABT-594 precursor)[6] |

Suzuki-Miyaura Coupling

The chloro group at the 2-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of biaryl and heteroaryl structures. This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular frameworks.

Representative Experimental Protocol: In a reaction vessel, this compound (or a protected derivative such as 2-chloro-5-(benzyloxy)pyridine) (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) are combined. A degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water, is added. The mixture is heated under an inert atmosphere (e.g., at 100 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-90 (expected) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 75-95 (expected) |

| Pyridine-3-boronic acid | SPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 60-85 (expected) |

Buchwald-Hartwig Amination

The chloro substituent also facilitates Buchwald-Hartwig amination, allowing for the formation of C-N bonds with a wide range of primary and secondary amines. This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many pharmaceuticals.

Representative Experimental Protocol: An oven-dried reaction tube is charged with this compound (or a protected derivative) (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv). The tube is evacuated and backfilled with an inert gas. The amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene or dioxane) are then added. The reaction is heated (e.g., to 80-110 °C) until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-95 (expected)[7] |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 70-90 (expected) |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 75-92 (expected) |

Application in Drug Discovery: The Case of ABT-594

A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of ABT-594, a potent non-opioid analgesic.[8] ABT-594 is a selective agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[3] The synthesis involves the etherification of this compound with a protected chiral azetidinemethanol derivative.[6]

The activation of α4β2 nAChRs by agonists like ABT-594 leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This initial event triggers a cascade of downstream signaling pathways, including the activation of the PI3K/Akt pathway, which is known to be involved in cell survival and neuroprotection.[5][8] Further downstream, this can lead to the phosphorylation and activation of transcription factors such as CREB (cAMP response element-binding protein), which plays a role in synaptic plasticity and long-term memory.[1][8][9]

Caption: Simplified signaling pathway of α4β2 nAChR activation by an agonist like ABT-594.

Conclusion

This compound has firmly established itself as a cornerstone intermediate in synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical research. Its readily tunable reactivity at two distinct positions on the pyridine ring provides a powerful platform for the efficient construction of complex and diverse molecular libraries. The successful application of this building block in the synthesis of high-profile drug candidates like ABT-594 underscores its significance. This guide has provided a detailed overview of its synthesis and key transformations, offering valuable protocols and data to aid researchers in leveraging the full potential of this versatile intermediate in their synthetic endeavors.

References

- 1. Learning and Nicotine Interact to Increase CREB Phosphorylation at the jnk1 Promoter in the Hippocampus | PLOS One [journals.plos.org]

- 2. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

- 9. Learning and Nicotine Interact to Increase CREB Phosphorylation at the jnk1 Promoter in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-5-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the key chemical intermediate, 2-chloro-5-hydroxypyridine. The information presented herein is intended to support research and development activities by offering a centralized resource for its structural characterization. This document includes tabulated spectroscopic data, detailed experimental protocols, and a visualization of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Solvent |

| 7.20-7.28 | Multiplet | 2H | CD₃OD |

| 7.88 | Multiplet | 1H | CD₃OD |

Table 2: Mass Spectrometry Data

| m/z | Ion | Ionization Method |

| 130, 132 | [M+H]⁺ | Chemical Ionization (CI/NH₃) |

| 147, 149 | [M+NH₄]⁺ | Chemical Ionization (CI/NH₃) |

Note on ¹³C NMR and IR Data: While public databases indicate the availability of ¹³C NMR and Infrared (IR) spectroscopy data for this compound, specific peak information was not readily accessible in the public domain at the time of this compilation.[1] Researchers are advised to consult specialized chemical databases or perform experimental analysis to obtain this data.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz NMR spectrometer was utilized for ¹H NMR analysis.[2]

Sample Preparation: The sample of this compound was dissolved in deuterated methanol (B129727) (CD₃OD) for analysis.[2]

Data Acquisition: Standard acquisition parameters for ¹H NMR were used. For quantitative analysis, inverse-gated decoupling should be employed for ¹³C NMR to ensure accurate integration of signals by suppressing the Nuclear Overhauser Effect (NOE).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with a chemical ionization source was used.

Ionization Method: Chemical Ionization (CI) with ammonia (B1221849) (NH₃) as the reagent gas was employed.[2] This soft ionization technique is particularly useful for determining the molecular weight of the analyte with minimal fragmentation, as evidenced by the prominent [M+H]⁺ and [M+NH₄]⁺ adducts.[2]

Infrared (IR) Spectroscopy

Although specific data is not provided, a standard method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

General ATR-FTIR Protocol:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

Clean the crystal after the measurement.

Synthesis Pathway Visualization

The following diagram illustrates a common synthetic route to this compound.

References

Reactivity of the chlorine and hydroxyl groups in 2-Chloro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxypyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the interplay between the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the pyridine (B92270) ring, govern its reactivity. This guide provides a comprehensive overview of the chemical behavior of its two primary functional groups, the C2-chlorine and the C5-hydroxyl moieties. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic diagrams are presented to facilitate its application in synthetic chemistry and drug discovery programs.

Introduction

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1][2][3] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 5-position can undergo O-alkylation and O-acylation. This dual reactivity allows for sequential and regioselective functionalization, making it a valuable scaffold for creating diverse chemical libraries. Its derivatives have shown potential as imaging agents for nicotinic acetylcholine (B1216132) receptors, highlighting its relevance in neuroscience research.[4]

Reactivity of the Chlorine Group

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This facilitates a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chlorine can be displaced by various nucleophiles, such as amines and alkoxides. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing pyridine ring. Subsequent elimination of the chloride ion yields the substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can be effectively functionalized using palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the chloropyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6] This reaction is highly versatile for the synthesis of biaryl and heteroaryl compounds.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the chloropyridine with a primary or secondary amine.[7][8][9] This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. It offers a broad substrate scope and is widely used in the synthesis of pharmaceuticals.

Reactivity of the Hydroxyl Group

The hydroxyl group at the C5 position behaves as a typical phenol, undergoing reactions such as O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis)

The hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.[10][11] This classic SN2 reaction is a reliable method for introducing alkyl chains.

O-Acylation

Esterification of the hydroxyl group can be achieved by reaction with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.[12][13]

Quantitative Data on Reactivity

The following tables summarize quantitative data for representative reactions involving this compound and related chloropyridines.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids

| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [14] |

| 3-Chloro-5-(1,2,4-oxadiazol-2-yl)pyridine | Phenylboronic acid | PdCl₂(dtbpf) (4) | - | CsOAc | DMF | 100 | 12 | 90 | [15] |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 92 |[16] |

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1-Chloro-4-iodobenzene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene (B28343) | 80 | 24 | 95 | [7] |

| 2-Chlorotoluene | Morpholine | (SIPr)Pd(allyl)Cl (1) | - | NaOt-Bu | Dioxane | 100 | 0.4 | 94 | [17] |

| Aryl Chlorides | Primary Amines | BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ | t-BuOH | 100 | 72 | High |[18] |

Table 3: Williamson Ether Synthesis

| Phenol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| p-Cresol | Chloroacetic acid | KOH | H₂O | Reflux | 0.3 | High | [10] |

| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 0.8 | - | [11] |

| Acetaminophen | Iodoethane | K₂CO₃ | 2-Butanone | Reflux | 1 | - |[1] |

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

-

To an oven-dried reaction vessel, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (B84403) (2.0 equiv), palladium(II) acetate (B1210297) (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (B91453) and degassed water (typically a 4:1 ratio).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[19]

General Buchwald-Hartwig Amination Protocol

-

In a glovebox, combine the this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and a phosphine ligand (e.g., XPhos, 3 mol%) in a reaction vial.

-

Add anhydrous, degassed toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.[18]

General Williamson Ether Synthesis Protocol

-

To a round-bottom flask, add this compound (1.0 equiv) and a suitable solvent (e.g., DMF or acetone).

-

Add a base such as potassium carbonate (1.5 equiv).

-

Add the alkyl halide (1.1 equiv).

-

Heat the mixture to 70-110 °C and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ether by column chromatography or recrystallization.[20]

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.rug.nl [research.rug.nl]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. benchchem.com [benchchem.com]

- 12. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxypyridine is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its storage, formulation, and application in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility of this compound in common laboratory solvents and its stability under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this document details standardized protocols for determining these essential characteristics, enabling researchers to generate reliable data. The guide includes structured data tables for recording experimental results and visual workflows to illustrate the assessment processes.

Introduction to this compound

This compound (CAS No: 41288-96-4), with the molecular formula C₅H₄ClNO, is a substituted pyridine (B92270) derivative.[1] Its structure, featuring a chlorine atom and a hydroxyl group on the pyridine ring, imparts a specific reactivity profile that makes it a versatile intermediate for creating more complex molecules.[2] The hydroxyl group provides a site for hydrogen bonding and potential salt formation, while the chloro-substituent is a key reactive site for nucleophilic substitution and cross-coupling reactions.[2] Understanding its solubility is crucial for reaction setup, purification, and formulation, while knowledge of its stability is essential for determining appropriate storage conditions and predicting its shelf-life and degradation pathways.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its handling and use in solution-based applications. The polarity imparted by the hydroxyl group and the nitrogen atom in the pyridine ring, combined with the halogen substituent, suggests that this compound will exhibit a range of solubilities in various organic solvents.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is limited. Therefore, this section provides a template for the systematic determination and presentation of such data. The following table is designed for researchers to populate with their own experimental findings across a range of common laboratory solvents and temperatures.

Table 1: Solubility of this compound in Common Solvents (Experimental Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask / UV-Vis | ||

| 40 | Shake-Flask / UV-Vis | |||

| Ethanol | 25 | Shake-Flask / UV-Vis | ||

| 40 | Shake-Flask / UV-Vis | |||

| Methanol (B129727) | 25 | Shake-Flask / UV-Vis | ||

| 40 | Shake-Flask / UV-Vis | |||

| Acetone | 25 | Shake-Flask / UV-Vis | ||

| 40 | Shake-Flask / UV-Vis | |||

| Acetonitrile | 25 | Shake-Flask / UV-Vis | ||

| 40 | Shake-Flask / UV-Vis | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask / UV-Vis | ||

| 40 | Shake-Flask / UV-Vis | |||

| Ethyl Acetate | 25 | Shake-Flask / UV-Vis | ||

| 40 | Shake-Flask / UV-Vis | |||

| Toluene | 25 | Shake-Flask / UV-Vis | ||

| 40 | Shake-Flask / UV-Vis |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that an equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration into the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

-

A pre-established calibration curve for this compound in the same solvent is required for accurate quantification.[3]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or mol/L.

Stability Profile

The chemical stability of this compound is a critical attribute, impacting its shelf-life, the formation of impurities, and its suitability for various applications. Stability is typically assessed through forced degradation studies, which expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products and pathways.[4]

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. Key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Table 2: Forced Degradation Study of this compound (Experimental Template)

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 | 60 | |||

| Neutral Hydrolysis | Water | 2, 8, 24 | 60 | |||

| Oxidation | 3% H₂O₂ | 2, 8, 24 | RT | |||

| Photostability | ICH Q1B exposure | - | RT | |||

| Thermal Stability | Solid state | 24, 48, 72 | 80 |

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each stress condition, mix an aliquot of the stock solution with the stressor in a vial.

-

Stress Application: Expose the samples to the specified conditions for a defined period. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration. Analyze the sample using a stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.[5]

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that in the control sample. Identify and quantify any major degradation products.

Specific Conditions:

-

Hydrolytic Degradation:

-

Acid: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60 °C).

-

Base: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently. Due to potential reactivity with strong bases, milder conditions may be necessary.[3]

-

Neutral: Mix the stock solution with purified water. Heat the solution (e.g., at 60 °C).

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature and protected from light.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[5] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

-

Thermal Degradation:

-

Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).[6] Periodically, dissolve a weighed amount of the solid and analyze by HPLC.

-

Conclusion

References

The Versatility of 2-Chloro-5-hydroxypyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxypyridine is a highly versatile and valuable building block in the field of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a reactive chlorine atom and a nucleophilic hydroxyl group on a pyridine (B92270) scaffold—make it an ideal starting material for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery and development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

The reactivity of the chlorine atom at the 2-position of the pyridine ring allows for facile nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of a wide range of substituents. The hydroxyl group at the 5-position can be readily etherified or esterified, providing another avenue for structural modification and optimization of pharmacokinetic and pharmacodynamic properties. This dual functionality has been exploited to develop compounds targeting a variety of biological targets, including neuronal nicotinic acetylcholine (B1216132) receptors, telomerase, and protein kinases, leading to potential treatments for pain, cancer, and microbial infections.

Core Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections highlight some of the most promising applications, supported by quantitative biological data.

Analgesia: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonists

One of the most notable applications of this compound is in the synthesis of potent analgesics. The compound is a key intermediate in the synthesis of ABT-594 , a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) with potent pain-relieving properties.

Table 1: In Vitro Binding Affinity of ABT-594 for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Source |

| α4β2 (rat brain) | --INVALID-LINK---Cytisine | 0.037 | [1] |

| α4β2 (human, transfected) | --INVALID-LINK---Cytisine | 0.055 | [1] |

| α1β1δγ (neuromuscular) | [¹²⁵I]α-Bungarotoxin | 10,000 | [1] |

Anticancer Activity: Telomerase and Kinase Inhibition

The 2-chloropyridine (B119429) scaffold has been incorporated into molecules designed to target key enzymes involved in cancer progression, such as telomerase and various protein kinases.

A series of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been synthesized and evaluated as potential telomerase inhibitors.[2]

Table 2: Anticancer and Telomerase Inhibitory Activity of 2-Chloro-pyridine Derivatives

| Compound | Cell Line | Anticancer Activity (IC50, µg/mL) | Telomerase Inhibition (IC50, µM) | Source |

| 6e | SGC-7901 (gastric cancer) | 22.28 ± 6.26 | 0.8 ± 0.07 | [2] |

| 6f | SGC-7901 (gastric cancer) | 18.45 ± 2.79 | - | [2] |

Furthermore, the structural motif of this compound is found in compounds designed as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Antimicrobial Potential

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. While specific data for direct derivatives of this compound is limited in the public domain, the broader class of 2-chloropyridine derivatives has shown promise. For instance, hydrazone compounds derived from 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) have shown potential antimicrobial and anti-malarial effects.[3]

Table 3: General Antimicrobial Activity of Pyridine Derivatives

| Compound Type | Organism | MIC Range (µg/mL) | Source |

| Polysubstituted 2-amino-6-thiopyridines | Escherichia coli | 0.2 - 1.3 | [4] |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18 - 3.08 (as µM/mL) | [5] |

Experimental Protocols

Synthesis of ABT-594 from this compound

The synthesis of the potent analgesic ABT-594 involves the coupling of this compound with a chiral azetidine (B1206935) derivative. The following is a general, multi-step procedure synthesized from available literature.[6][7]

Step 1: Preparation of the Mesylate of N-Boc-(R)-2-azetidinemethanol

-

Protect the nitrogen of (R)-2-azetidinemethanol with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

The resulting N-Boc-(R)-2-azetidinemethanol is then reacted with methanesulfonyl chloride (Ms-Cl) in the presence of a base such as triethylamine (B128534) (TEA) in THF to yield the corresponding mesylate.

Step 2: Coupling of the Mesylate with this compound

-

This compound is deprotonated using a strong base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethylformamide (DMF).

-

The mesylate from Step 1 is added to the reaction mixture, and the solution is heated to facilitate the nucleophilic substitution, forming the N-protected ether linkage.

Step 3: Deprotection to Yield ABT-594

-

The Boc protecting group is removed from the coupled product using a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH), to yield the final product, ABT-594.[6]

Telomerase Repeats Amplification Protocol (TRAP) Assay for Telomerase Inhibition

The TRAP assay is a highly sensitive method to determine telomerase activity and the inhibitory potential of compounds.[8]

Step 1: Cell Lysis and Protein Extraction

-

Harvest cultured cancer cells (e.g., SGC-7901) and wash with phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a suitable lysis buffer (e.g., NP-40 based buffer) to extract cellular proteins, including telomerase.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the active enzyme.

Step 2: Telomerase Extension Reaction

-

Prepare a reaction mixture containing the cell lysate, a DNA substrate primer (TS primer), dNTPs, and the test compound (potential telomerase inhibitor) at various concentrations.

-

Incubate the mixture at a temperature optimal for telomerase activity (typically 25-30°C) to allow the enzyme to add telomeric repeats to the TS primer.

Step 3: PCR Amplification and Detection

-

The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer (ACX primer).

-

The amplified products are resolved by polyacrylamide gel electrophoresis (PAGE) and visualized using a suitable stain (e.g., SYBR Green). The intensity of the characteristic DNA ladder is indicative of telomerase activity, and a reduction in intensity in the presence of the test compound signifies inhibition.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the binding affinity of a compound to specific nAChR subtypes.

Step 1: Membrane Preparation

-

Homogenize tissue rich in the nAChR subtype of interest (e.g., rat brain for α4β2) or cells expressing the recombinant receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove cytosolic components.

Step 2: Competitive Binding Assay

-

Incubate the prepared membranes with a known radiolabeled ligand that binds to the receptor of interest (e.g., --INVALID-LINK---cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (e.g., ABT-594).

-

Allow the binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

Step 3: Quantification

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Protein Kinase C (PKC) Signaling Pathway

Derivatives of this compound have been investigated as potential inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in numerous diseases, including cancer.

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.

Telomerase and Cancer Cell Immortality

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division and eventual cellular senescence. Many cancer cells achieve immortality by reactivating telomerase, making it an attractive target for anticancer therapies.

Caption: The role of telomerase in cancer cell immortalization.

General Experimental Workflow for Synthesis and Screening

The discovery of new bioactive molecules from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A general workflow for drug discovery using this compound.

Conclusion

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the development of novel therapeutics. The examples provided in this guide, from the potent analgesic ABT-594 to promising anticancer and antimicrobial agents, highlight the broad therapeutic potential that can be unlocked from this versatile starting material. Further exploration of the chemical space around the this compound core, guided by quantitative structure-activity relationship (QSAR) studies and mechanism-based drug design, is expected to yield a new generation of innovative medicines. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this valuable building block in their discovery programs.

References

- 1. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soci.org [soci.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 6. Portico [access.portico.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

2-Chloro-5-hydroxypyridine: A Versatile Scaffold for the Synthesis of Novel Bioactive Pyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxypyridine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 2-position and a hydroxyl group at the 5-position, offer a versatile platform for the synthesis of a diverse array of novel pyridine (B92270) derivatives. These derivatives have shown promise in a range of therapeutic areas, acting on various biological targets. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for the synthesis of its derivatives, and an analysis of their biological activities.

Synthetic Strategies and Key Reactions

The reactivity of this compound allows for a multitude of chemical transformations, primarily targeting the chloro and hydroxyl functionalities. The principal reactions employed for its derivatization include nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide variety of substituents at the 2-position, leading to the generation of large and diverse chemical libraries for biological screening.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various oxygen- and nitrogen-based nucleophiles, leading to the formation of 2-aryloxy/alkoxy and 2-amino-5-hydroxypyridine (B112774) derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a variety of aryl or heteroaryl groups using boronic acids or esters as coupling partners.

Buchwald-Hartwig Amination: This reaction is instrumental in forming a carbon-nitrogen bond, allowing for the synthesis of a wide range of 2-amino-5-hydroxypyridine derivatives by coupling with primary or secondary amines.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K3PO4)

-

1,4-Dioxane (B91453) (anhydrous)

-

Degassed water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-5-hydroxypyridine product.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific substrates. The hydroxyl group may require protection prior to the reaction.

Materials:

-

2-Chloro-5-(O-protected)pyridine

-

Aniline or other amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a glovebox, to a dried Schlenk tube, add Pd2(dba)3 (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

-

Add the 2-chloro-5-(O-protected)pyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

-

Add 5 mL of anhydrous and degassed toluene.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Deprotect the hydroxyl group if necessary.

Data Presentation: Biological Activities of Novel Pyridine Derivatives